molecular formula C5H3BrClN B150940 3-Bromo-2-chloropyridine CAS No. 52200-48-3

3-Bromo-2-chloropyridine

Cat. No.: B150940
CAS No.: 52200-48-3
M. Wt: 192.44 g/mol
InChI Key: HDYNIWBNWMFBDO-UHFFFAOYSA-N
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Description

3-Bromo-2-chloropyridine is a heterocyclic organic compound with the molecular formula C5H3BrClN. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are replaced by chlorine and bromine atoms, respectively. This compound is widely used in organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its reactivity and ability to form various derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-chloropyridine can be synthesized through several methods. One common method involves the halogenation of 2-chloropyridine. The process typically includes the following steps:

    Starting Material: 2-chloropyridine.

    Reagent: Bromine (Br2).

    Catalyst: Iron (Fe) or iron(III) bromide (FeBr3).

    Solvent: Acetic acid or carbon tetrachloride.

    Reaction Conditions: The reaction is carried out at a temperature range of 50-70°C.

The reaction proceeds through electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in scaling up the production while maintaining cost-effectiveness and environmental safety .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Suzuki Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

    Reduction: The compound can be reduced to form 2-chloropyridine or 3-bromopyridine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate (K2CO3), and solvents such as toluene or ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).

Major Products

Scientific Research Applications

3-Bromo-2-chloropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

    Medicine: Utilized in the synthesis of potential therapeutic agents for various diseases.

    Industry: Applied in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloropyridine involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and chlorine atoms on the pyridine ring makes it a versatile intermediate in organic synthesis. The compound can participate in various reactions, forming covalent bonds with other molecules and leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-chloropyridine: Similar structure but with the positions of bromine and chlorine atoms swapped.

    3-Bromo-2-fluoropyridine: Fluorine atom replaces the chlorine atom.

    2-Chloro-3-bromopyridine: Another positional isomer with swapped halogen positions.

Uniqueness

3-Bromo-2-chloropyridine is unique due to its specific halogen substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of various organic compounds .

Properties

IUPAC Name

3-bromo-2-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClN/c6-4-2-1-3-8-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYNIWBNWMFBDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351220
Record name 3-Bromo-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52200-48-3
Record name 3-Bromo-2-chloropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52200-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-chloropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-chloropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the synthesis of 3-Bromo-2-chloropyridine derivatives interesting for accessing diverse heterocyclic compounds?

A1: this compound acts as a versatile building block for various heterocyclic systems. Its structure allows for regiocontrolled nucleophilic aromatic substitution (SNAr) reactions. For example, reacting this compound with sodium methanethiolate (NaSMe) preferentially substitutes the chlorine atom, generating the key precursor bromo(methylthio)pyridine. [] This intermediate is then employed in the synthesis of 3-halo-2-(hetero)arylthieno[2,3-b]pyridines and 3-halo-2-(hetero)arylthieno[3,2-b]pyridines via Sonogashira coupling and subsequent halocyclization. []

Q2: Can you give an example of this compound participating in an unexpected reaction?

A2: While 4,5-dichloropyridazin-3(2H)-ones and 2,3-dichloropyrazine are commonly used in SNAr reactions, this compound unexpectedly displayed efficient reactivity in the synthesis of pyrazolo[1,5-d][1,4]oxazepines. [] This reaction proceeds through a fascinating sequence of intermolecular SNAr, Smiles rearrangement, and intramolecular SNAr, showcasing an uncommon example of bromine substitution at the 3-position of a pyridine ring in the absence of a transition metal catalyst. []

Q3: How does the choice of halogen ligand influence the crystal structure in copper (II) complexes with dihalopyridines?

A3: Research indicates that using this compound as a ligand in copper (II) complexes leads to intriguing structural diversity. When complexed with copper (II) bromide, both syn- and anti- conformations of the ligand are observed within the same crystal structure. [] This phenomenon is quite unusual for (substituted-pyridine)2CuX2 complexes and highlights the significant influence of halogen ligands on the resulting crystal structure. []

Q4: What role does this compound play in generating 2-pyridynes?

A4: Reacting this compound with n-butyl-lithium generates 2-chloro-3-pyridyl-lithium. [] In the presence of furan, this lithiated species forms 5,8-dihydro-5,8-epoxyquinoline derivatives. [] This reaction is significant as it indicates the formation and subsequent trapping of 2-pyridynes, highly reactive intermediates, through a cycloaddition reaction with furan. []

Q5: Are there any applications of this compound in medicinal chemistry?

A5: While specific details regarding target interactions and downstream effects are limited within the provided research, the synthesis of pyrazolo[1,5-d][1,4]oxazepines from this compound holds promise for medicinal chemistry. [] These tetracyclic compounds are considered valuable scaffolds due to their potential biological activities and applications in drug discovery. []

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